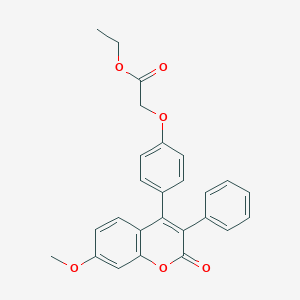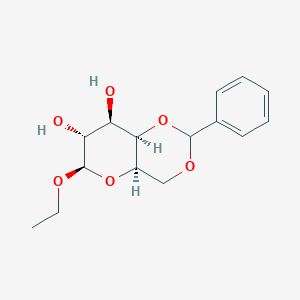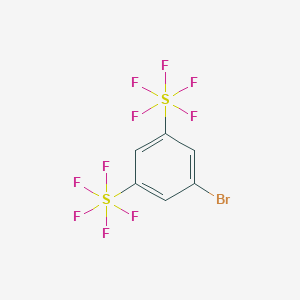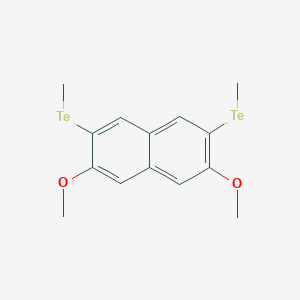
2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Vorbereitungsmethoden
The synthesis of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dimethoxynaphthalene.
Methylation: The final step involves methylation using methyl iodide (CH3I) to obtain the desired product.
Analyse Chemischer Reaktionen
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of tellurium hydrides.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tellurium atoms in the compound can form bonds with sulfur-containing amino acids in proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene can be compared with other similar compounds, such as:
2,7-Dimethoxy-3,6-bis(methylseleno)naphthalene: This compound contains selenium instead of tellurium and exhibits different reactivity and biological activity.
1,8-Bis(dimethylamino)naphthalene:
2,7-Dimethoxynaphthalene: The parent compound, which lacks the tellurium atoms, is used as a starting material for the synthesis of tellurium-containing derivatives.
The uniqueness of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene lies in its tellurium content, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2,7-dimethoxy-3,6-bis(methyltellanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCLRFCAHQMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Te2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543091 |
Source


|
| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105405-04-7 |
Source


|
| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)



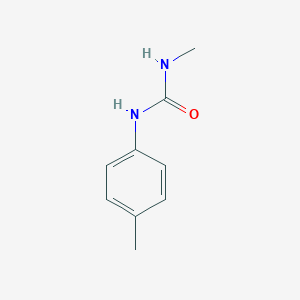

![2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B35281.png)
